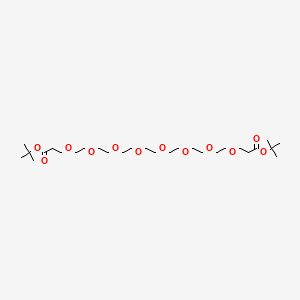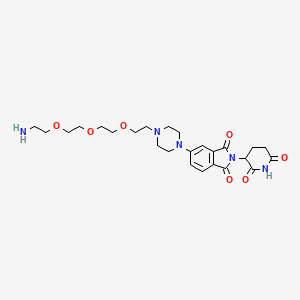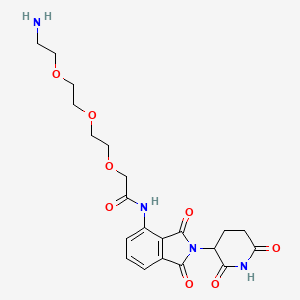
H2-Gamendazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H2-Gamendazole is a derivative of the indazole carboxylic acid compound known as gamendazole. It is recognized for its potent antispermatogenic properties, making it a promising candidate for male contraception. The compound has shown efficacy in reducing fertility in male rats without affecting testosterone levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of H2-Gamendazole involves the derivatization of lonidamine, an indazole carboxylic acid. The process typically includes the following steps:
Starting Material: Lonidamine is used as the starting material.
Derivatization: The indazole ring is modified by introducing a 2,4-dichlorobenzyl group and a trifluoromethyl group.
Final Product: The final product is 3-[1-(2,4-dichlorobenzyl)-6-trifluoromethyl-1H-indazol-3-yl]-propionic acid.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: H2-Gamendazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: Substitution reactions can occur at the benzyl and trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or deoxygenated products.
Aplicaciones Científicas De Investigación
H2-Gamendazole has several scientific research applications:
Chemistry: Used as a model compound for studying indazole derivatives and their reactivity.
Biology: Investigated for its effects on cellular processes, particularly in Sertoli cells.
Medicine: Explored as a potential male contraceptive agent due to its antispermatogenic properties.
Industry: Potential applications in the pharmaceutical industry for developing new contraceptive drugs.
Mecanismo De Acción
H2-Gamendazole exerts its effects by targeting specific molecular pathways:
Molecular Targets: The compound binds to heat shock protein 90 (HSP90) and eukaryotic translation elongation factor 1 alpha 1 (EEF1A1).
Pathways Involved: By binding to these proteins, this compound disrupts their function, leading to the degradation of client proteins such as AKT1 and ERBB2. .
Similar Compounds:
Gamendazole: The parent compound from which this compound is derived.
Lonidamine: An indazole carboxylic acid with similar structural features.
Other Indazole Derivatives: Compounds with similar indazole ring structures but different functional groups.
Uniqueness of this compound: this compound is unique due to its potent antispermatogenic activity and its dual targeting of HSP90 and EEF1A1. This dual targeting mechanism distinguishes it from other similar compounds, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C18H13Cl2F3N2O2 |
|---|---|
Peso molecular |
417.2 g/mol |
Nombre IUPAC |
3-[1-[(2,4-dichlorophenyl)methyl]-6-(trifluoromethyl)indazol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H13Cl2F3N2O2/c19-12-3-1-10(14(20)8-12)9-25-16-7-11(18(21,22)23)2-4-13(16)15(24-25)5-6-17(26)27/h1-4,7-8H,5-6,9H2,(H,26,27) |
Clave InChI |
OMVYOEVUBVQVKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)N(N=C2CCC(=O)O)CC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B11934022.png)

![Sodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate;hydride;hydrate](/img/structure/B11934032.png)
![1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea](/img/structure/B11934033.png)
![ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate](/img/structure/B11934050.png)
![(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11934054.png)




![N-[(3S,4S)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B11934075.png)

![3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-;3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-](/img/structure/B11934081.png)

